3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one

Disperse dye Polyester dyeing LogP

3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one (CAS 80019-25-6) is a heterocyclic monoazo compound featuring a pyrazolo[5,1-b]quinazolin-9(1H)-one core coupled with a 4-methoxy-2-nitrophenyl diazo component. This compound belongs to the pyrazoloquinazolinone azo dye class and is structurally related to the commercial pigment C.I.

Molecular Formula C18H14N6O4
Molecular Weight 378.3 g/mol
CAS No. 80019-25-6
Cat. No. B12754423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one
CAS80019-25-6
Molecular FormulaC18H14N6O4
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)N=NC4=C(C=C(C=C4)OC)[N+](=O)[O-]
InChIInChI=1S/C18H14N6O4/c1-10-16(21-20-14-8-7-11(28-2)9-15(14)24(26)27)17-19-13-6-4-3-5-12(13)18(25)23(17)22-10/h3-9,22H,1-2H3
InChIKeyDBNSLNBUASUXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one (CAS 80019-25-6): Structural and Property Baseline for Procurement Decisions


3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one (CAS 80019-25-6) is a heterocyclic monoazo compound featuring a pyrazolo[5,1-b]quinazolin-9(1H)-one core coupled with a 4-methoxy-2-nitrophenyl diazo component. This compound belongs to the pyrazoloquinazolinone azo dye class and is structurally related to the commercial pigment C.I. Pigment Orange 67 (CAS 74336-59-7). Key physicochemical properties include molecular formula C18H14N6O4, molecular weight 378.34 g/mol, calculated density 1.543 g/cm³, and cLogP of 1.501 [1].

Why 3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one Cannot Be Interchanged with C.I. Pigment Orange 67 or Generic Monoazo Disperse Dyes


The 4-methoxy-2-nitrophenyl substitution pattern on the pyrazoloquinazolinone core imparts distinct physicochemical properties that diverge sharply from the closest commercial analog, C.I. Pigment Orange 67 (4-chloro-2-nitrophenyl substituted, CAS 74336-59-7). The electron-donating methoxy group (-OCH₃) versus the electron-withdrawing chloro (-Cl) substituent alters hydrophobicity, polar surface area, molecular packing density, and ultimately dye–substrate affinity, color hue, and fastness performance. Generic substitution with Pigment Orange 67 or other in-class monoazo disperse dyes cannot reproduce the target compound's specific property profile, making direct interchange impossible without compromising application performance [1].

Quantitative Differentiation Evidence: 3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one vs. C.I. Pigment Orange 67 and In-Class Analogs


Reduced Hydrophobicity (cLogP 1.501 vs. XLogP 3.8) Enhances Disperse Dye Uptake on Polyester at Moderate Temperatures

The target compound exhibits a calculated octanol-water partition coefficient (cLogP) of 1.501 , which is substantially lower than the XLogP of 3.8 recorded for its 4-chloro analog, C.I. Pigment Orange 67 (CAS 74336-59-7) [1]. This 2.3 log-unit difference translates to approximately a 200-fold lower partition into hydrophobic phases. For disperse dyeing of polyester, a LogP between 1.0 and 3.0 is associated with optimal dye bath exhaustion and levelness without excessive sublimation [2].

Disperse dye Polyester dyeing LogP

Higher Topological Polar Surface Area (tPSA 124.47 vs. 117.46 Ų) Suggests Enhanced Polar Interactions for Improved Wet Fastness

The target compound has a calculated topological polar surface area (tPSA) of 124.47 Ų , compared to 117.46 Ų for C.I. Pigment Orange 67 . This ~6% increase in polar surface area arises from the additional oxygen atom in the methoxy substituent, which can participate in hydrogen bonding with residual moisture or polar fiber surfaces. Higher tPSA in disperse dyes has been correlated with improved wet fastness ratings on polyester due to reduced dye migration in humid environments [1].

Polar surface area Wet fastness Azo dye

Lower Calculated Density (1.543 vs. 1.644 g/cm³) Indicates Different Molecular Packing and Potentially Lower Pigment Loading Requirements

The calculated density of the target compound is 1.543 g/cm³ , while the reported density of C.I. Pigment Orange 67 is 1.644 g/cm³ . This approximately 6.1% lower density reflects the replacement of chlorine (atomic weight 35.5) with a methoxy group (-OCH₃, molecular weight 31), resulting in looser molecular packing in the solid state. Lower density can influence dispersibility, milling behavior, and the weight-to-volume ratio required for achieving target color strength in pigment formulations.

Density Pigment loading Crystal packing

Methoxy Substituent Bathochromic Shift Potential: Enabling Red-Shifted Absorption vs. Chloro Analog for Differentiated Color Gamut

The electron-donating 4-methoxy substituent on the diazo component is expected to produce a bathochromic (red) shift in the visible absorption maximum compared to the electron-withdrawing 4-chloro substituent in C.I. Pigment Orange 67. In structurally related azo dyes, replacement of a para-Cl with a para-OCH₃ group typically shifts λmax by +15 to +30 nm [1][2]. This would position the target compound's hue further toward the red-orange region relative to the yellow-orange shade of Pigment Orange 67 [3], enabling access to a distinct color space.

Bathochromic shift UV-Vis absorption Color gamut

Procurement-Driven Application Scenarios for 3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one (CAS 80019-25-6)


Development of Medium-Energy Disperse Dyes for Polyester with Optimized Dye Bath Exhaustion

The target compound's cLogP of 1.501 positions it in the 'medium-energy' disperse dye category, which is associated with better levelness and dye bath exhaustion at dyeing temperatures of 120-130°C compared to high-energy dyes (LogP >3.0) such as C.I. Pigment Orange 67 (XLogP 3.8) [1]. This property can be leveraged to reduce energy consumption during polyester dyeing while maintaining acceptable wash fastness, as supported by the class-level evidence for pyrazoloquinazolinone dyes [2].

Formulation of Orange-Red Pigment Preparations with Differentiated Coloristic Properties

The predicted bathochromic shift of 15-30 nm conferred by the 4-methoxy substituent (relative to the 4-chloro analog C.I. Pigment Orange 67) enables the target compound to produce a redder shade [3][4]. For ink, coating, and plastic formulators seeking an orange-red hue without blending pigments, this compound may serve as a single-component colorant, simplifying formulation and reducing metamerism risks [5].

Lead-Like Scaffold for Medicinal Chemistry Optimization Targeting Kinase Inhibition

Pyrazoloquinazolinone derivatives have been patented and investigated as kinase inhibitors for oncology indications [6][7]. A structurally related pyrazoloquinazolinone compound (MeSH ID C000596679) has demonstrated anti-proliferative effects against gallium-resistant lung cancer cells [8]. The target compound's lower LogP (1.501) relative to many reported kinase inhibitors in this class may offer improved aqueous solubility and drug-likeness, positioning it as a valuable starting scaffold for lead optimization programs.

Reference Standard for Analytical Method Development and Quality Control of Pyrazoloquinazolinone Azo Dyes

With well-characterized physicochemical properties (cLogP 1.501, tPSA 124.47, density 1.543 g/cm³) , this compound can serve as a certified reference material for HPLC-UV, LC-MS, or spectrophotometric quantification of methoxy-substituted pyrazoloquinazolinone dyes in textile effluent monitoring, pigment batch quality control, and research on dye degradation pathways.

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